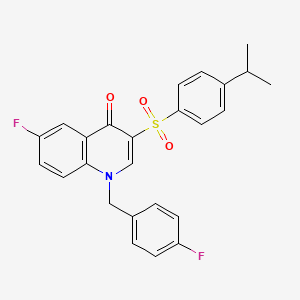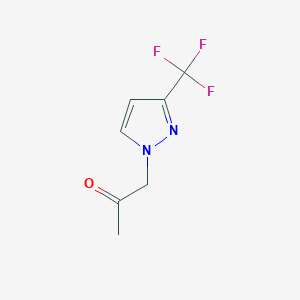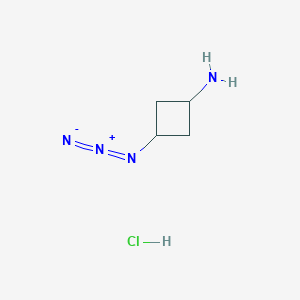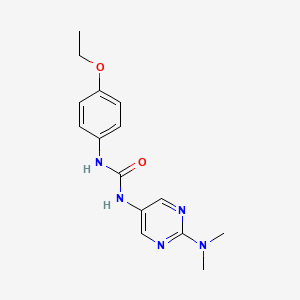
6-fluoro-1-(4-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro-1-(4-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one, also known as GSK-3β inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. In
Aplicaciones Científicas De Investigación
Photochemical Properties
- Photoinduced C-F Bond Cleavage : Research on fluorinated quinolones, closely related to the compound , shows they undergo heterolytic defluorination upon exposure to light, leading to the generation of aryl cations in solution. This property is significant in the study of phototoxicity and photochemical reactions (Fasani et al., 1999).
Fluorescence and Detection
- Ratiometric Silver Ion and pH Probe : A study on a quinoline-containing diphenylsulfone derivative, similar in structure, demonstrates its application as a UV and fluorescence chemosensor. This derivative selectively binds Ag-ion and exhibits tunable fluorescence, indicating potential use in sensing applications (Gong et al., 2018).
Anticancer Activities
- Cytotoxic Activities of Isatin Derivatives : Research into isatin derivatives, which share structural similarities, has shown significant in vitro cytotoxic activities against various cancer cell lines. This suggests potential therapeutic applications in cancer treatment (Reddy et al., 2013).
- Synthesis and Anticancer Screening : Another study synthesizes and screens quinoline derivatives for anticancer activity, providing insights into the potential use of similar compounds in cancer research (Al-Said et al., 2010).
Chemical Synthesis and Transformations
- Radical Fluorosulfonyl Heteroarylation : A 2023 study highlights the synthesis of SO2F-containing quinoxalin-2(1H)-ones, emphasizing the role of sulfonyl fluoride groups in enhancing biological activities or introducing new functions (Lin et al., 2023).
- QSCR Analysis of Cytotoxicity : The application of Quantitative structure cytotoxicity relationship (QSCR) analysis to a series of fluoroquinolone analogues, including potential anticancer compounds, showcases the importance of this method in drug design and cancer therapy research (Joon et al., 2021).
Luminescence Properties
- Luminescence Properties of Polycyclic Aromatics : The study of luminescence properties of certain polycyclic aromatic compounds, which have structural similarities, shows potential applications in the development of optical materials and sensors (Li et al., 2020).
Synthesis and Applications in Organic Chemistry
- Synthesis of Quinoline Silyloxymethylsulfones : This study demonstrates the synthesis of heterocyclic sulfones, sulfonamides, and sulfonyl fluorides, which are important in medicinal chemistry, and suggests potential applications of similar compounds in drug development (Patel et al., 2022).
Propiedades
IUPAC Name |
6-fluoro-1-[(4-fluorophenyl)methyl]-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2NO3S/c1-16(2)18-5-10-21(11-6-18)32(30,31)24-15-28(14-17-3-7-19(26)8-4-17)23-12-9-20(27)13-22(23)25(24)29/h3-13,15-16H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTYTYBWLIBAEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-1-(4-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-propylpentanamide](/img/structure/B2665800.png)

![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2665802.png)
![(5-bromopyridin-3-yl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2665806.png)
![5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2665808.png)

![Imidazo[1,2-a]pyrazine;hydrochloride](/img/structure/B2665810.png)
![ethyl (4Z)-4-[(acetyloxy)imino]-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate](/img/structure/B2665815.png)


![3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2665818.png)
